molecular formula C18H14BrN3O4 B11296151 N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11296151
M. Wt: 416.2 g/mol
InChI Key: MLXDNLXXMSMGSQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidine core, substituted with bromophenyl and methoxyphenyl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of urea and a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-iodophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the bromophenyl group can influence the compound’s reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C18H14BrN3O4

Molecular Weight

416.2 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H14BrN3O4/c1-26-14-7-5-13(6-8-14)22-17(24)15(10-20-18(22)25)16(23)21-12-4-2-3-11(19)9-12/h2-10H,1H3,(H,20,25)(H,21,23)

InChI Key

MLXDNLXXMSMGSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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